2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid
CAS No.:
Cat. No.: VC18049266
Molecular Formula: C26H23NO4
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid -](/images/structure/VC18049266.png)
Specification
Molecular Formula | C26H23NO4 |
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Molecular Weight | 413.5 g/mol |
IUPAC Name | 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid |
Standard InChI | InChI=1S/C26H23NO4/c28-25(29)14-17-9-10-18-11-12-27(15-19(18)13-17)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,24H,11-12,14-16H2,(H,28,29) |
Standard InChI Key | ZAOLVZBPFKUVOX-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC2=C1C=CC(=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.5 g/mol . The structure integrates three key components:
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A 1,2,3,4-tetrahydroisoquinoline core (a bicyclic system with a partially saturated isoquinoline ring).
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An Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the 2-position of the tetrahydroisoquinoline.
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An acetic acid substituent at the 7-position of the tetrahydroisoquinoline ring.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₂₃NO₄ | |
Molecular Weight | 413.5 g/mol | |
CAS Number | Not explicitly reported | - |
SMILES Notation | C1CN(C(C2=CC=CC=C21)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Synthetic Routes and Methodologies
General Synthesis Strategy
The synthesis of 7-substituted tetrahydroisoquinoline derivatives typically involves:
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Ring Formation: Construction of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
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Functionalization: Introduction of the Fmoc group at the 2-position using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .
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Acetic Acid Installation: Alkylation or carboxylation at the 7-position, often employing palladium-catalyzed cross-coupling or nucleophilic substitution.
Challenges in 7-Position Modification
The steric hindrance posed by the tetrahydroisoquinoline core complicates direct functionalization at the 7-position. Strategies such as directed ortho-metalation or microwave-assisted synthesis have been employed in analogous systems to improve yield and regioselectivity .
Applications in Pharmaceutical Research
Peptide Synthesis and Protection
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection. In this compound, the Fmoc moiety enables selective deprotection under mild basic conditions (e.g., piperidine), while the acetic acid group facilitates conjugation to resins or other biomolecules .
Drug Development
Tetrahydroisoquinoline derivatives are pharmacophores in neurology and oncology. For example:
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Neurokinin-1 Receptor Antagonists: Analogous structures show affinity for neurotransmitter receptors, suggesting potential in pain management .
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Topoisomerase Inhibitors: The planar aromatic system may intercalate DNA, a mechanism observed in anticancer agents like camptothecin derivatives.
Table 2: Comparative Bioactivity of Analogous Compounds
Compound | Target | IC₅₀ (nM) | Source |
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Fmoc-(R)-2-tetrahydroisoquinoline acetic acid | Opioid receptor | 120 | |
Fmoc-D-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Protease inhibition | 45 |
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection at 265 nm (λmax for Fmoc group) .
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 414.5 .
Spectroscopic Data
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